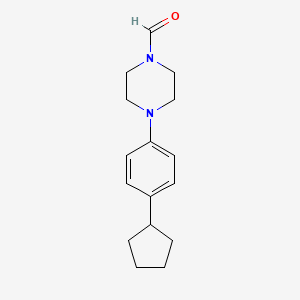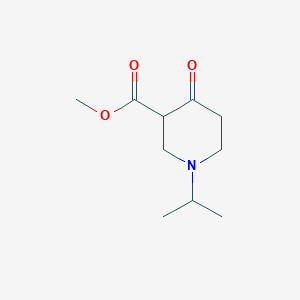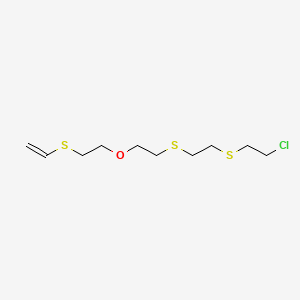![molecular formula C11H18NP B14308697 2-[2-(tert-Butylphosphanyl)ethyl]pyridine CAS No. 113848-89-8](/img/structure/B14308697.png)
2-[2-(tert-Butylphosphanyl)ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(tert-Butylphosphanyl)ethyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with a phosphanyl group
Vorbereitungsmethoden
The synthesis of 2-[2-(tert-Butylphosphanyl)ethyl]pyridine typically involves the reaction of 2-bromoethylpyridine with tert-butylphosphine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like tetrahydrofuran to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
2-[2-(tert-Butylphosphanyl)ethyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(tert-Butylphosphanyl)ethyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s coordination complexes are investigated for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-(tert-Butylphosphanyl)ethyl]pyridine include:
2-(Di-tert-butylphosphino)ethylamine: This compound also features a phosphanyl group and is used in similar applications.
tert-Butylthiol: While not a direct analog, it shares the tert-butyl group and is used in different chemical reactions.
This compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and coordination properties.
Eigenschaften
| 113848-89-8 | |
Molekularformel |
C11H18NP |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
tert-butyl(2-pyridin-2-ylethyl)phosphane |
InChI |
InChI=1S/C11H18NP/c1-11(2,3)13-9-7-10-6-4-5-8-12-10/h4-6,8,13H,7,9H2,1-3H3 |
InChI-Schlüssel |
MVZIQGMXFMMBEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)PCCC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/no-structure.png)




![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)

